molecular formula C9H9BF2O2 B14032135 (5-Cyclopropyl-2,4-difluorophenyl)boronic acid

(5-Cyclopropyl-2,4-difluorophenyl)boronic acid

Cat. No.: B14032135
M. Wt: 197.98 g/mol
InChI Key: WSISCCUPFINRQR-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-2,4-difluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with cyclopropyl and difluoromethyl groups. It is widely used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-2,4-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-cyclopropyl-2,4-difluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-2,4-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyclopropyl-2,4-difluorophenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in the synthesis of complex molecules, offering different reactivity and selectivity compared to other difluorophenylboronic acids .

Properties

Molecular Formula

C9H9BF2O2

Molecular Weight

197.98 g/mol

IUPAC Name

(5-cyclopropyl-2,4-difluorophenyl)boronic acid

InChI

InChI=1S/C9H9BF2O2/c11-8-4-9(12)7(10(13)14)3-6(8)5-1-2-5/h3-5,13-14H,1-2H2

InChI Key

WSISCCUPFINRQR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1F)F)C2CC2)(O)O

Origin of Product

United States

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